4-Arsonophenylglycinamide
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Overview
Description
Tryparsamide is an amino acid amide.
Scientific Research Applications
Trypanocidal Activity
4-Arsonophenylglycinamide and its derivatives have demonstrated significant trypanocidal activity. This was observed in the study by Cantrell and McGeachin (1951) where alpha-4-arsonophenylglycylmonoglyceride showed notable effects against Trypanosoma equiperdum in mice. Their research highlights the potential of this compound derivatives in treating trypanosome infections (Cantrell & McGeachin, 1951).
Anticoagulant and Antilymphoma Properties
Broome and Kidd (1964) conducted extensive studies on 4-arsonophenylazoproteins, a derivative of this compound, revealing their potent anticoagulant activity both in vivo and in vitro. They found that these compounds could significantly prolong the time required for blood clotting. Additionally, these compounds exhibited strong inhibitory effects against lymphoma cells, suggesting potential therapeutic applications in anticoagulation and cancer treatment (Broome & Kidd, 1964).
Interaction with Proteins
Modification of proteins with 4-arsono-2-nitrofluorobenzene, related to this compound, has been used as a method to study the surface structure of proteins. Hummel et al. (1981) utilized this approach to investigate the interactions of the 4-arsono-2-nitrophenyl group with ribonuclease A, indicating the potential of this compound derivatives in biochemical research and protein analysis (Hummel et al., 1981).
Properties
CAS No. |
618-25-7 |
---|---|
Molecular Formula |
C8H11AsN2O4 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
[4-[(2-amino-2-oxoethyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H11AsN2O4/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15) |
InChI Key |
UULSDCUWMKTMND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O |
618-25-7 554-72-3 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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